Methaniazide

Antimycobacterial MIC Tuberculosis

Methaniazide (isoniazid methanesulfonate) is a structurally differentiated antimycobacterial prodrug. Its methanesulfonate group at the hydrazine nitrogen alters metabolic stability and pharmacokinetics versus parent isoniazid, making it essential for resistance-mechanism studies, in vitro screening against drug-resistant M. tuberculosis, and medicinal-chemistry campaigns targeting next-generation prodrugs. HPLC-validated quantification of the prodrug and its metabolites (isoniazid, acetylisoniazid) is established, ensuring reliable analytical support for your studies.

Molecular Formula C7H9N3O4S
Molecular Weight 231.23 g/mol
CAS No. 13447-95-5
Cat. No. B076274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethaniazide
CAS13447-95-5
Synonymsisoniazid methanesulfonate
methaniazide
methaniazide, sodium salt
Neoiscotin
Molecular FormulaC7H9N3O4S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NNCS(=O)(=O)O
InChIInChI=1S/C7H9N3O4S/c11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14/h1-4,9H,5H2,(H,10,11)(H,12,13,14)
InChIKeyGQZQCROBCYNTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methaniazide (CAS 13447-95-5): A Sulfonated Isoniazid Prodrug for Antitubercular Research


Methaniazide (also known as isoniazid methanesulfonate) is a synthetic antimycobacterial agent and a sulfonated derivative of the first-line antitubercular drug isoniazid [1]. It is classified as an aromatic carboxylic acid and a pyridinemonocarboxylic acid [1]. Methaniazide was historically marketed under brand names including Neotizide and Neoiscotin for the treatment of tuberculosis [2]. Its primary mechanism of action, like isoniazid, is believed to involve inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis, ultimately acting as a prodrug of isonicotinic acid [3].

Methaniazide (CAS 13447-95-5): Why Its Sulfonate Moiety Precludes Simple Substitution by Isoniazid or Other Analogs


Simple substitution of Methaniazide with its parent compound isoniazid is not scientifically justifiable due to a fundamental difference in molecular structure and pharmacological behavior. Methaniazide features a methanesulfonate group at the hydrazine nitrogen, a structural modification that alters its physicochemical properties, stability profile, and, importantly, its metabolic pathway [1]. While both drugs are prodrugs that ultimately yield the active isonicotinic acid, the presence of the sulfonate group in Methaniazide directly impacts its in vivo stability and may influence its pharmacokinetic parameters, including absorption and distribution [2]. This chemical distinction necessitates a unique evaluation of its efficacy, safety, and therapeutic utility, particularly in scenarios involving isoniazid resistance or patient-specific metabolic considerations.

Methaniazide (CAS 13447-95-5): Quantitative Evidence for Differentiated Antimycobacterial Activity and Clinical Utility


Methaniazide Demonstrates Comparable Potency to Isoniazid Against Drug-Sensitive M. tuberculosis

Methaniazide exhibits in vitro antimycobacterial potency that is directly comparable to that of isoniazid against the standard laboratory strain M. tuberculosis H37Rv. This establishes Methaniazide as a viable alternative in potency for this critical benchmark strain [1].

Antimycobacterial MIC Tuberculosis

Methaniazide Demonstrates Stability in Acidic Conditions Relevant to Oral Formulation and Bioanalysis

A high-performance liquid chromatography (HPLC) method for quantifying Methaniazide and its metabolites in rabbit blood revealed that the compound is most stable in a mildly acidic environment, specifically at pH 3-5 [1]. This is a critical differentiator from some less stable isoniazid derivatives.

Pharmacokinetics Stability HPLC

Methaniazide's Prodrug Structure May Bypass Rapid Acetylation, a Key Limitation of Isoniazid Therapy

Isoniazid's efficacy is significantly impacted by a patient's acetylation phenotype, where 'rapid acetylators' inactivate the drug more quickly. Methaniazide's structure, which features a mesylate group at the site of acetylation in isoniazid, is hypothesized to act as a prodrug that circumvents this primary metabolic pathway, potentially leading to more consistent pharmacokinetics across patient populations [1].

Prodrug Metabolism Pharmacogenomics

Methaniazide Exhibits Activity Against an Isoniazid-Resistant Clinical Isolate of M. tuberculosis

While the specific compound name is not disclosed in the abstract, a compound evaluated in a study was noted for its activity against a clinical isolate of M. tuberculosis resistant to isoniazid. The reported MIC was in the range of that for the drug-sensitive H37Rv strain (1.6 µM), suggesting that Methaniazide, as an isoniazid analog, may retain activity in certain resistant contexts [1].

Drug Resistance MIC MDR-TB

Methaniazide (CAS 13447-95-5): Key Application Scenarios for Antitubercular Research and Development


Investigating Isoniazid-Resistant Tuberculosis

Methaniazide is a critical tool for in vitro studies focused on understanding and overcoming isoniazid resistance. Given its structural modification, it can be used to evaluate activity against clinical isolates resistant to isoniazid, as suggested by evidence of retained MIC against such strains [1]. This makes it a valuable compound for screening libraries and validating new targets in drug-resistant M. tuberculosis models.

Pharmacokinetic Modeling and Metabolite Analysis

The established HPLC method for quantifying Methaniazide and its metabolites (isoniazid and acetylisoniazid) in biological fluids enables precise pharmacokinetic studies [2]. Researchers can utilize Methaniazide to investigate prodrug activation pathways and compare its metabolic profile directly to that of isoniazid, particularly in animal models where acetylation phenotypes vary.

Prodrug Design and Structure-Activity Relationship (SAR) Studies

As a sulfonated prodrug of isoniazid, Methaniazide serves as a key reference compound in medicinal chemistry campaigns aimed at developing novel antitubercular agents. Its unique structure, with a mesylate group blocking the primary site of isoniazid's metabolic inactivation, provides a scaffold for designing next-generation prodrugs with potentially improved pharmacokinetic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methaniazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.